1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H18N4/c1-8(2)11(14)13-16-10-4-3-7-15-12(10)17(13)9-5-6-9/h3-4,7-9,11H,5-6,14H2,1-2H3 |
InChI Key |
BOSFLTKAFYEEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(N1C3CC3)N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine scaffold is typically constructed via cyclocondensation or alkylation reactions. A prevalent approach involves the reaction of 3-aminopyridine derivatives with carbonyl-containing intermediates. For instance, 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine (Preparation 2a in ) serves as a key precursor. This intermediate is synthesized by treating 2-amino-3-nitropyridine with methyl iodide under basic conditions, followed by nitro reduction and bromination .
Optimization Insights :
-
Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for introducing aryl groups at the 5-position .
-
Solvents : Polar aprotic solvents like DMF enhance reaction rates, while ethanol/water mixtures improve yield in reduction steps .
Introduction of the Cyclopropyl Group
The 3-cyclopropyl substituent is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Example 9 in demonstrates that treating 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with cyclopropylamine under basic conditions (K₂CO₃) in DMF at 80°C for 12 hours yields the cyclopropane derivative .
Critical Parameters :
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the amine nucleophile .
-
Temperature : Reactions conducted above 70°C prevent incomplete substitution due to steric hindrance .
Functionalization with 2-Methylpropan-1-amine
The 2-methylpropan-1-amine side chain is appended through reductive amination or alkylation. A two-step protocol is often employed:
-
Ketone Intermediate Formation : Reacting the cyclopropyl-imidazo[4,5-b]pyridine with 2-methylpropanal in the presence of InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min) generates the corresponding imine .
-
Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the primary amine .
Yield Enhancement :
-
Ultrasound Irradiation : Accelerates reaction kinetics, achieving >90% conversion in 20 minutes compared to 6 hours under conventional heating .
-
Catalyst Loading : InCl₃ at 20 mol% optimizes electrophilic activation of the aldehyde .
Integrated Synthesis Pathway
A consolidated synthetic route is outlined below:
Step 1 : Synthesis of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
-
Reagents : 2-Amino-3-nitropyridine, methyl iodide, NaH, DMF, 80°C, 4 h.
Step 2 : Cyclopropane Substitution
Step 3 : Side Chain Installation
-
Aldehyde Coupling : 2-Methylpropanal (1.5 eq), InCl₃ (20 mol%), EtOH/H₂O (1:1), ultrasound, 40°C, 20 min .
Analytical Validation and Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazo-H), 3.15 (q, 2H, CH₂NH₂), 1.98 (m, 1H, cyclopropyl-CH), 1.28 (d, 6H, (CH₃)₂CH) .
X-ray Crystallography : Single-crystal analysis confirms the planar imidazo[4,5-b]pyridine core and equatorial orientation of the cyclopropyl group .
Comparative Analysis of Methodologies
| Parameter | Alkylation (Method A) | Reductive Amination (Method B) |
|---|---|---|
| Yield | 78% | 85% |
| Reaction Time | 12 h | 2.5 h |
| Catalyst Cost | Low (K₂CO₃) | Moderate (InCl₃) |
| Byproducts | <5% | <10% |
Method B offers higher efficiency but requires specialized equipment (ultrasonic reactor) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including as a GABA A receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects . The compound’s ability to interact with various cellular pathways makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Binding and Solubility :
- The cyclopropyl group in the target compound may confer greater metabolic stability compared to ethyl or ethylsulfonyl groups in analogs (e.g., ), as cyclopropane’s strain reduces cytochrome P450-mediated oxidation .
- The 2-methylpropan-1-amine substituent likely enhances water solubility relative to bulkier groups like trifluoromethyl () or methylsulfonyl piperidine ().
Biological Activity :
- Diaryl-substituted imidazo[4,5-b]pyridines () demonstrate cytotoxicity in cancer models, suggesting that the target compound’s amine substituent could be optimized for similar applications.
- Sulfonamide-containing analogs () may exhibit stronger hydrogen-bonding interactions with targets like kinases or GPCRs compared to primary amines.
Limitations and Contradictions:
- Direct cytotoxicity or pharmacokinetic data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
- The ethylsulfonyl group in may improve potency but reduce metabolic stability compared to cyclopropyl .
Biological Activity
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique chemical structure, characterized by an imidazo[4,5-b]pyridine core and a cyclopropyl group, suggests various biological activities that could be harnessed for therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14N4
- Molecular Weight : 202.25 g/mol
- CAS Number : 1368891-34-2
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine exhibits its biological effects primarily through modulation of neurotransmitter systems and cellular signaling pathways. Notably, it interacts with:
- GABA A Receptors : This compound has been shown to modulate GABA A receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic or sedative effects.
- NF-kappaB Signaling Pathway : It influences this pathway, which plays a pivotal role in inflammation and immune responses, suggesting potential applications in inflammatory diseases.
Cellular Effects
The compound affects various cellular processes:
- Cell Proliferation and Survival : Studies have indicated that it can influence cell growth and apoptosis in certain cancer cell lines, making it a candidate for anticancer therapy.
- Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in inhibiting specific enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes related to carbohydrate metabolism, which may provide insights into its potential as an antidiabetic agent.
Case Studies
Several case studies have highlighted its therapeutic potential:
- Anticancer Activity : In vitro tests showed that 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine induced apoptosis in breast cancer cells through the activation of pro-apoptotic signals.
- Neuroprotective Effects : Animal models indicated that the compound could protect against neurodegeneration by enhancing GABAergic activity, suggesting its use in conditions like Alzheimer's disease.
Data Table
| Biological Activity | Mechanism of Action | Research Findings |
|---|---|---|
| GABA A Receptor Modulation | Enhances inhibitory neurotransmission | Anxiolytic effects observed in animal models |
| NF-kappaB Pathway Influence | Reduces inflammation | Potential treatment for inflammatory diseases |
| Enzyme Inhibition | Inhibits carbohydrate metabolism enzymes | Antidiabetic properties suggested |
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against breast cancer cell lines |
| Neuroprotective Effects | Protects neurons from degeneration | Enhances GABAergic activity in neurodegenerative models |
Q & A
Q. How can metabolic pathways and major metabolites be identified preclinically?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-HRMS .
- Radiolabeling : Use C-labeled compound to track metabolic fate in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
